molecular formula C18H23N3O2 B497363 N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide CAS No. 957502-63-5

N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

Cat. No. B497363
CAS RN: 957502-63-5
M. Wt: 313.4g/mol
InChI Key: MZFJWRDKUQRLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, also known as APTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. APTB is a small molecule that can interact with specific proteins in cells, leading to a variety of physiological effects.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide involves its ability to interact with specific proteins in cells. For example, this compound can bind to TRPA1 and inhibit its activity, leading to a reduction in pain sensation. This compound can also interact with other proteins, such as enzymes involved in metabolism and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific proteins it interacts with. For example, this compound has been shown to reduce pain sensation in animal models, indicating its potential as a pain medication. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is its small size, which allows it to easily penetrate cell membranes and interact with intracellular proteins. Additionally, this compound is relatively easy to synthesize and can be obtained in reasonable yields. However, one limitation of this compound is its specificity for certain proteins, which may limit its utility in some experiments.

Future Directions

There are several potential future directions for research involving N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide. One area of interest is the development of new pain medications based on this compound. Another potential application is the use of this compound as a tool for studying specific proteins and signaling pathways in cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as an anti-cancer agent.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide involves several steps, starting with the reaction of 3-acetylphenylboronic acid with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid to form the corresponding ester. This ester is then reduced with lithium aluminum hydride to give the corresponding alcohol, which is then reacted with butanoyl chloride to give this compound. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of specific proteins in cells. For example, this compound has been shown to inhibit the activity of a protein called TRPA1, which is involved in pain sensation. This makes this compound a potential candidate for the development of new pain medications.

properties

IUPAC Name

N-(3-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-11(21-14(4)12(2)13(3)20-21)9-18(23)19-17-8-6-7-16(10-17)15(5)22/h6-8,10-11H,9H2,1-5H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFJWRDKUQRLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C(C)CC(=O)NC2=CC=CC(=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.